6-(2-fluorophenyl)-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione
Overview
Description
Preparation Methods
The synthesis of 4-(2-fluorophenyl)-6-methyl-3,4-dihydropyrido[3’,2’:5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione typically involves straightforward heterocyclic chemistry and oxidation methods. One common approach is the use of green chemistry methods, which include simple one-pot reactions and oxidation procedures . These methods are not only efficient but also environmentally friendly, making them suitable for industrial production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-(2-fluorophenyl)-6-methyl-3,4-dihydropyrido[3’,2’:5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione has shown promise in several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-6-methyl-3,4-dihydropyrido[3’,2’:5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antiparasitic activity is attributed to its ability to inhibit key enzymes and disrupt cellular processes in parasites . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 4-(2-fluorophenyl)-6-methyl-3,4-dihydropyrido[3’,2’:5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione stands out due to its unique structure and potent biological activities. Similar compounds in the pyrimido[1,2-a]benzimidazole family include derivatives with different substituents on the phenyl ring, such as 3-fluorophenyl and 4-chlorophenyl derivatives . These compounds also exhibit various biological activities, but the specific substituents can significantly influence their potency and selectivity.
Properties
IUPAC Name |
6-(2-fluorophenyl)-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c1-24-19(27)17-12(11-6-2-3-7-13(11)21)10-16(26)23-18(17)25-15-9-5-4-8-14(15)22-20(24)25/h2-9,12H,10H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVRPFGMXGBTRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC(=O)CC2C3=CC=CC=C3F)N4C1=NC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.